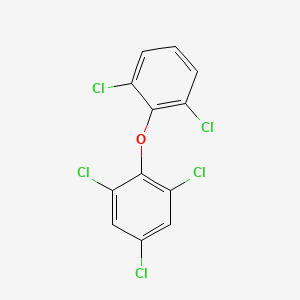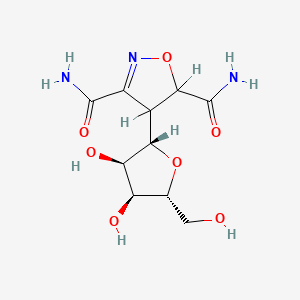
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- typically involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions. Acidic conditions favor the formation of 3,5-isoxazole esters, while neutral and basic conditions lead to the formation of different dihydro-hydroxy-isoxazoles . Another method involves a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux, which affords 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylisoxazole: Known for its analgesic and anti-inflammatory properties.
4,5-Dihydroisoxazole: Studied for its potential anticonvulsant and antidepressant activities.
Isoxazole-4-carboxamide: Investigated for its antimicrobial and anticancer properties.
Uniqueness
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ribofuranosyl moiety enhances its solubility and bioavailability, making it a promising candidate for drug development and other applications.
Propiedades
Número CAS |
72671-95-5 |
|---|---|
Fórmula molecular |
C10H15N3O7 |
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1,2-oxazole-3,5-dicarboxamide |
InChI |
InChI=1S/C10H15N3O7/c11-9(17)4-3(8(10(12)18)20-13-4)7-6(16)5(15)2(1-14)19-7/h2-3,5-8,14-16H,1H2,(H2,11,17)(H2,12,18)/t2-,3?,5-,6-,7+,8?/m1/s1 |
Clave InChI |
FNKVTBLSYXYAJX-ADCNYWETSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2C(ON=C2C(=O)N)C(=O)N)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)C2C(ON=C2C(=O)N)C(=O)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


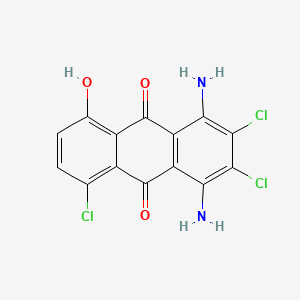


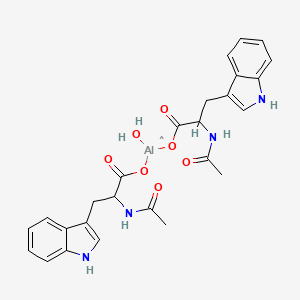
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)

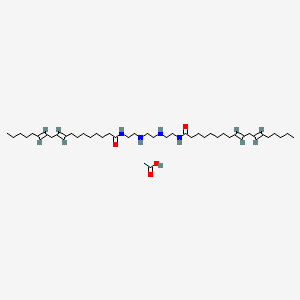
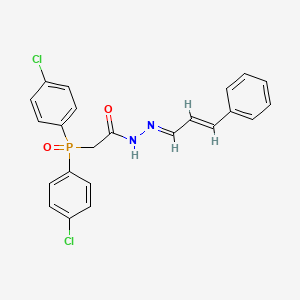
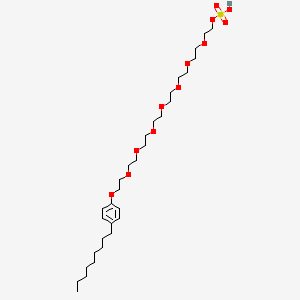
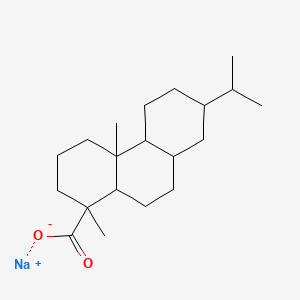
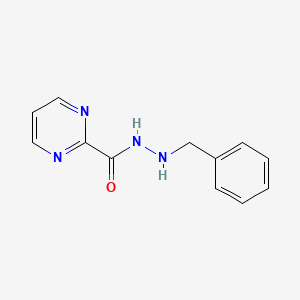
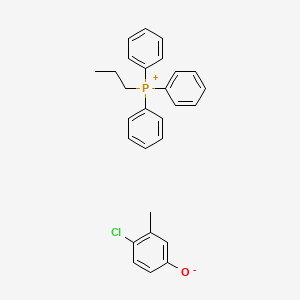
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
